

literature review of substituted nitropyridinones

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Compound of Interest		
Compound Name:	5-Fluoro-1-methyl-3-nitropyridin-	
	2(1H)-one	
Cat. No.:	B1404731	Get Quote

An In-depth Technical Guide to Substituted Nitropyridinones

Introduction

Substituted nitropyridinones represent a promising class of heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal and agricultural chemistry. The pyridine ring is a well-established "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021. The introduction of a nitro group (NO2) to the pyridinone scaffold can profoundly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group that can participate in various biological processes, often through its reduction to reactive intermediates. This unique combination of a pyridinone core and a reactive nitro substituent has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, herbicidal, and enzyme-inhibitory effects. This review aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyridinones, serving as a technical guide for researchers engaged in drug discovery and development.

Synthesis of Substituted Nitropyridinones and Precursors

The synthesis of substituted nitropyridinones can be achieved through various chemical strategies, often involving either the direct nitration of a pre-formed pyridinone ring or the construction of the ring from nitro-containing acyclic precursors.

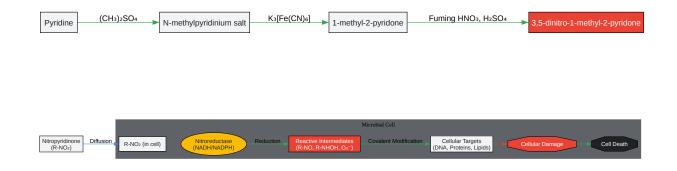


Synthesis via Ring Transformation

A notable method involves a three-component ring transformation using dinitropyridone as a substrate. This approach allows for the synthesis of complex pyridine structures.

Experimental Protocol: Synthesis of Dinitropyridone

- Methylation: Pyridine is converted to N-methylpyridinium salt by reacting with dimethyl sulfate.
- Oxidation: The resulting salt is oxidized with potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.
- Nitration: The 1-methyl-2-pyridone is subsequently nitrated using fuming nitric acid with sulfuric acid to yield 3,5-dinitro-1-methyl-2-pyridone.



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